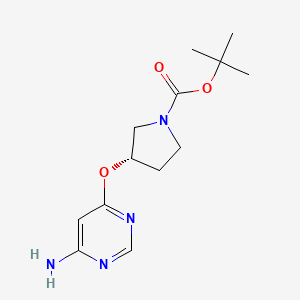

(S)-3-(6-Amino-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13533349

Molecular Formula: C13H20N4O3

Molecular Weight: 280.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20N4O3 |

|---|---|

| Molecular Weight | 280.32 g/mol |

| IUPAC Name | tert-butyl (3S)-3-(6-aminopyrimidin-4-yl)oxypyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H20N4O3/c1-13(2,3)20-12(18)17-5-4-9(7-17)19-11-6-10(14)15-8-16-11/h6,8-9H,4-5,7H2,1-3H3,(H2,14,15,16)/t9-/m0/s1 |

| Standard InChI Key | KRIWTLDPCHMCFY-VIFPVBQESA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=NC=NC(=C2)N |

| SMILES | CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=NC(=C2)N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=NC(=C2)N |

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s IUPAC name, (S)-3-(6-amino-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester, reflects its three primary components:

-

A pyrrolidine ring with an (S)-configured stereocenter at the 3-position.

-

A tert-butyl ester group at the 1-position, serving as a protective moiety for the pyrrolidine amine.

-

A 6-aminopyrimidin-4-yloxy group attached via an ether linkage to the pyrrolidine ring.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₂N₄O₃ |

| Molecular Weight | 282.34 g/mol |

| Stereochemistry | (S)-configuration |

The tert-butyl ester enhances lipophilicity, while the pyrimidine ring contributes to hydrogen-bonding capabilities, critical for biological interactions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of this compound typically involves multi-step protocols to assemble the pyrrolidine-pyrimidine scaffold. A plausible route, adapted from analogous methodologies , includes:

Step 1: Pyrrolidine Protection

(S)-3-hydroxypyrrolidine is protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in dichloromethane), yielding (S)-3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester.

Step 2: Pyrimidine Functionalization

4-chloro-6-aminopyrimidine is prepared via nitration and reduction of pyrimidine derivatives, followed by chlorination at the 4-position.

Step 3: Etherification

A nucleophilic substitution reaction couples the hydroxyl group of the protected pyrrolidine with 4-chloro-6-aminopyrimidine. This step often employs a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) at elevated temperatures.

Key Reaction Conditions

-

Temperature: 80–100°C

-

Catalyst: None required (base-mediated)

-

Yield Optimization: Excess pyrimidine derivative improves conversion rates.

Physicochemical Properties

Stability and Reactivity

-

Acid Sensitivity: The tert-butyl ester is cleavable under acidic conditions (e.g., trifluoroacetic acid), regenerating the pyrrolidine amine.

-

Thermal Stability: Stable up to 150°C, making it suitable for high-temperature reactions.

-

Solubility: Moderately soluble in organic solvents (e.g., DCM, THF) but poorly soluble in water due to the tert-butyl group.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, tert-butyl), 3.40–3.60 (m, 4H, pyrrolidine), 4.85–5.00 (m, 1H, CH-O), 6.20 (s, 1H, pyrimidine-H), 6.90 (s, 2H, NH₂).

-

IR (cm⁻¹): 1680 (C=O, ester), 1605 (C=N, pyrimidine), 3350 (N-H, amine).

Biological Activity and Applications

Mechanistic Insights

The 6-aminopyrimidine moiety is a hallmark of kinase inhibitors, suggesting potential interactions with ATP-binding pockets in enzymes. The (S)-configured pyrrolidine may enhance target selectivity due to stereoelectronic complementarity.

Hypothesized Targets

-

Tyrosine Kinases: EGFR, VEGFR (common in anticancer therapies).

-

DNA Repair Enzymes: PARP inhibitors (relevant in oncology).

Comparative Analysis with Analogous Compounds

| Compound Name | Key Structural Differences | Biological Activity |

|---|---|---|

| (S)-3-Fluoropyrrolidine-1-Boc | Fluorine substituent at C3 | Enhanced metabolic stability |

| 6-Chloro-pyrimidin-4-yl derivatives | Chlorine instead of amine group | Higher electrophilicity |

| Quinoxaline-pyrrolidine hybrids | Quinoxaline instead of pyrimidine | Broader kinase inhibition |

The 6-amino group in the target compound improves solubility and hydrogen-bonding capacity compared to chloro or methylthio analogs.

Industrial and Research Utility

Drug Discovery

-

Intermediate Use: Serves as a building block for PROTACs (Proteolysis-Targeting Chimeras) and covalent inhibitors.

-

Peptide Mimetics: The pyrrolidine ring mimics proline residues, enabling peptide backbone modifications.

Material Science

-

Ligand Design: Coordinates with transition metals (e.g., Pd, Ru) in catalytic systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume